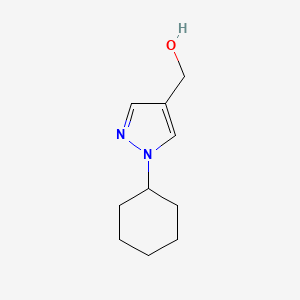![molecular formula C8H10N4O3 B1488252 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate CAS No. 1260814-09-2](/img/structure/B1488252.png)
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate
Overview
Description
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid is a compound with the molecular formula C8H8N4O2 . It is stored in a dry environment at 2-8°C . This compound has been used in the synthesis of various diheterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes . Another method involves the reaction of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-A]pyrimidine with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux .Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring . The InChI code for this compound is 1S/C8H8N4O2/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14/h3H,1H2,2H3,(H,13,14)(H,9,10,11) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 . It can also be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.18 . It is a solid substance that is stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Fungicidal Activities
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carbonylhydrazone derivatives exhibit significant fungicidal activities. These derivatives were synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid ester, demonstrating the compound's potential in agricultural chemistry (Li De-jiang, 2008).
Design and Synthesis in Anthranilic Diamides
The compound has been used in the design and synthesis of novel anthranilic diamides. Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate was synthesized using microwave irradiation, indicating its utility in the development of new chemical entities (Wei-Li Dong et al., 2008).
Isomerization Under Alkaline Agents
The compound isomerizes in the presence of various nucleophilic agents to form different triazolopyrimidines, highlighting its reactivity and potential for creating diverse chemical structures (A. Kost et al., 1976).
Green Chemistry Synthesis
A catalyst- and solvent-free synthesis method for 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones was developed, showcasing the compound's role in promoting environmentally friendly chemical processes (B. Karami et al., 2015).
Organic Light-emitting Supramolecular Microfibers
The self-assembly of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives into supramolecular microfibers with blue organic light-emitting properties has been reported, indicating its potential in the development of new materials for optoelectronic applications (Zuming Liu et al., 2008).
Thermolysis and Ring Cleavage
The thermolysis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidinio-3-phenacylide led to new pyrimidine derivatives, revealing its utility in novel chemical transformations and synthesis (M. Hori et al., 1985).
Role in Pharmaceutical and Agrochemical Fields
This compound plays a significant role in various fields including pharmaceuticals, agrochemistry, and photography, as highlighted by its extensive use in synthetic, analytical, and theoretical chemistry (G. Fischer, 2007).
Safety and Hazards
Future Directions
The future directions of research on this compound could involve the synthesis of novel diheterocyclic compounds based on the use of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-A]pyrimidine as the starting material . These linked diheterocyclic compounds might display interesting biological activity .
Mechanism of Action
Target of Action
The primary targets of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites. These changes can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can also affect its overall activity, as different tissues may have varying levels of transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical activity, as different subcellular compartments may have distinct biochemical environments.
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.H2O/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14;/h3H,1-2H3,(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBGJUVMISYDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




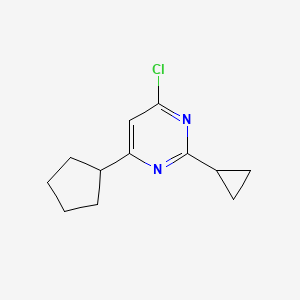
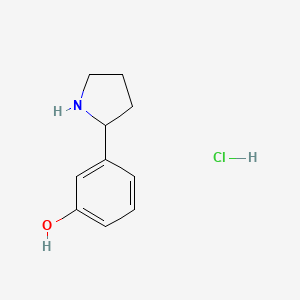
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)
![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)

![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)
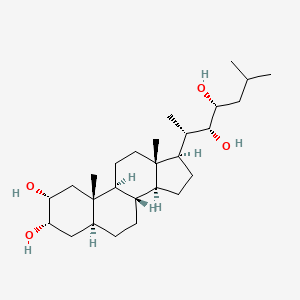
![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)

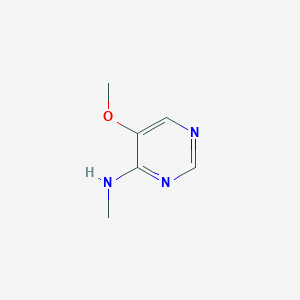
![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)
